(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE
Description
(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolopyridine core with various substituents, makes it a subject of interest in medicinal chemistry and drug design.
Properties
IUPAC Name |
(1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridin-4-yl)-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O/c1-4-5-11-32-26-25(20(3)29-32)23(17-24(28-26)22-9-10-22)27(33)31-14-12-30(13-15-31)18-21-8-6-7-19(2)16-21/h6-8,16-17,22H,4-5,9-15,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGCVCBJEFSSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)CC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available starting materials
Formation of Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Introduction of Substituents: The butyl, cyclopropyl, and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.
Attachment of Piperazino and Methanone Moieties: The final step involves the coupling of the pyrazolopyridine intermediate with a piperazino derivative and a methanone derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents with other functional groups, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, neurological disorders, and inflammatory diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, such as kinases and receptors.
Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may have applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may inhibit or activate these targets, leading to downstream effects on cellular signaling pathways and biological processes. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE: Lacks the piperazino and benzyl groups, which may affect its biological activity and selectivity.
(1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(BENZYL)PIPERAZINO]METHANONE: Similar structure but with a different substituent on the piperazino group, potentially altering its pharmacological properties.
Uniqueness
The uniqueness of (1-BUTYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE lies in its specific combination of substituents, which confer distinct biological activities and selectivity profiles. This makes it a valuable compound for drug discovery and development, as well as for studying complex biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
